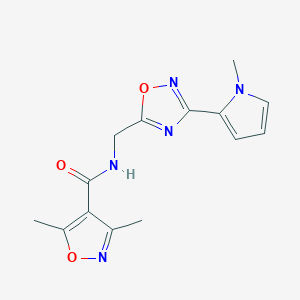
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O3 and its molecular weight is 301.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3,5-Dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₁₅N₅O₄
- Molecular Weight : 337.36 g/mol
- CAS Number : 2034509-52-7
Anticancer Activity
Research has shown that derivatives of 1,2,4-oxadiazole, including the target compound, exhibit notable anticancer properties. A study highlighted that compounds containing the 1,2,4-oxadiazole ring demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives showed IC50 values indicating effective inhibition of cell proliferation in tumor cells like HeLa (cervical cancer) and CaCo-2 (colon cancer) .
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 10.5 |
| CaCo-2 | 8.7 |
| MCF-7 (breast cancer) | 12.0 |
Anti-inflammatory and Analgesic Effects
The compound's structure suggests potential anti-inflammatory activity. Similar oxadiazole derivatives have been documented to inhibit cyclooxygenases (COX), which are critical in the inflammatory pathway. This inhibition can lead to reduced pain and inflammation in various models .
Antimicrobial Activity
The presence of the pyrrole group in the compound enhances its antimicrobial properties. Studies show that oxadiazole derivatives demonstrate significant antibacterial and antifungal activities against a range of pathogens. For instance, compounds have been tested against Gram-positive bacteria with promising results .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in tumor growth and inflammation (e.g., COX enzymes).
- Cell Cycle Arrest : It induces apoptosis in cancer cells by disrupting cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
Case Studies and Research Findings
A notable study evaluated a series of oxadiazole derivatives for their anticancer activity. Among these derivatives, the one corresponding to the target compound exhibited superior selectivity against renal cancer cells with an IC50 value of 1.143 µM . This selectivity is crucial for minimizing side effects in therapeutic applications.
Another research project focused on synthesizing new derivatives based on the oxadiazole framework and assessing their biological activities against various human cancer cell lines . The findings indicated that modifications to the oxadiazole structure could enhance potency significantly.
Properties
IUPAC Name |
3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3/c1-8-12(9(2)21-17-8)14(20)15-7-11-16-13(18-22-11)10-5-4-6-19(10)3/h4-6H,7H2,1-3H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEGJNJBNUNVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














